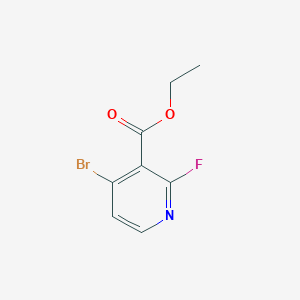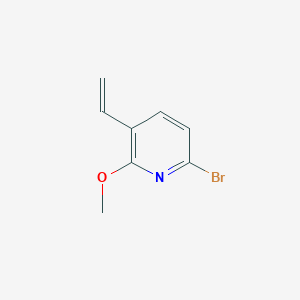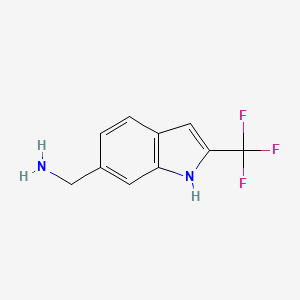
(2-(Trifluoromethyl)-1H-indol-6-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-(Trifluoromethyl)-1H-indol-6-yl)methanamine is a compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactivity, making them significant in various fields such as medicine, agriculture, and materials science. The trifluoromethyl group (-CF3) is a functional group that enhances the polarity, stability, and lipophilicity of the compound, making it valuable in pharmaceuticals and other applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One efficient method for synthesizing (2-(Trifluoromethyl)-1H-indol-6-yl)methanamine involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na. This method selectively introduces the trifluoromethyl group to the C2 position of indoles under mild conditions . The reaction typically involves the use of a radical intermediate and can yield the desired product in significant quantities.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of environmentally friendly and cost-effective reagents like CF3SO2Na is preferred to ensure scalability and sustainability. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption .
Análisis De Reacciones Químicas
Types of Reactions
(2-(Trifluoromethyl)-1H-indol-6-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different indole derivatives, while substitution reactions can introduce new functional groups to the indole ring, enhancing its bioactivity and application potential .
Aplicaciones Científicas De Investigación
(2-(Trifluoromethyl)-1H-indol-6-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s bioactivity makes it useful in studying biological processes and developing new drugs.
Mecanismo De Acción
The mechanism of action of (2-(Trifluoromethyl)-1H-indol-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological receptors and enzymes, increasing its efficacy. The compound may inhibit or activate specific pathways, leading to its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
(2-Trifluoromethyl-1H-indole): Similar in structure but lacks the methanamine group.
(6-Trifluoromethyl-1H-indole): The trifluoromethyl group is positioned differently on the indole ring.
(2-(Trifluoromethyl)-1H-indol-3-yl)methanamine: Similar structure with the trifluoromethyl group at the C3 position.
Uniqueness
(2-(Trifluoromethyl)-1H-indol-6-yl)methanamine is unique due to the specific positioning of the trifluoromethyl group and the methanamine group, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H9F3N2 |
|---|---|
Peso molecular |
214.19 g/mol |
Nombre IUPAC |
[2-(trifluoromethyl)-1H-indol-6-yl]methanamine |
InChI |
InChI=1S/C10H9F3N2/c11-10(12,13)9-4-7-2-1-6(5-14)3-8(7)15-9/h1-4,15H,5,14H2 |
Clave InChI |
AADKDHNCWWMBMW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1CN)NC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



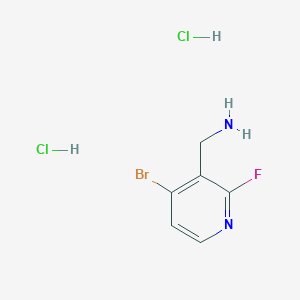
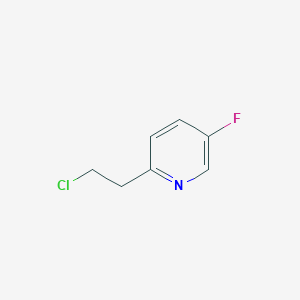
![2-Azaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B12953323.png)
![(4-(4-(3-Oxo-3'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthen]-6'-yl)piperazin-1-yl)butyl)triphenylphosphonium](/img/structure/B12953330.png)

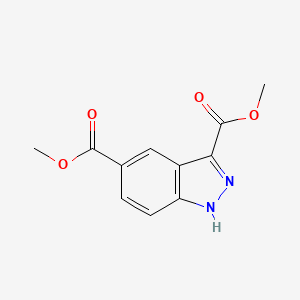
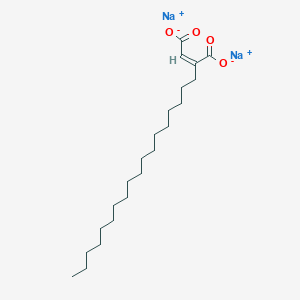



![1-(4-(Benzo[d]thiazol-2-yl(methyl)amino)piperidin-1-yl)-3-(3,4-difluorophenoxy)propan-2-ol](/img/structure/B12953355.png)
